molecular formula C9H12FNO B1449033 [3-(Dimethylamino)-5-fluorophenyl]methanol CAS No. 1701527-56-1

[3-(Dimethylamino)-5-fluorophenyl]methanol

Cat. No. B1449033
M. Wt: 169.2 g/mol
InChI Key: QVPMBZWBJXULHK-UHFFFAOYSA-N
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Description

“[3-(Dimethylamino)-5-fluorophenyl]methanol” is a chemical compound with the CAS Number: 1701527-56-1 . It has a molecular weight of 169.2 . The IUPAC name for this compound is (3-(dimethylamino)-5-fluorophenyl)methanol . The compound is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for [3-(Dimethylamino)-5-fluorophenyl]methanol is 1S/C9H12FNO/c1-11(2)9-4-7(6-12)3-8(10)5-9/h3-5,12H,6H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.

It is stored at temperatures between 2-8°C . The compound’s physical form is not specified in the sources .

Scientific Research Applications

Photophysical Properties and Molecular Logic Devices

  • pH-Driven Fluorescence Modulation: A study on 1,3,5-triarylpyrazolines, which incorporate structures similar to [3-(Dimethylamino)-5-fluorophenyl]methanol, demonstrated pH-driven off-on-off molecular logic behavior. These compounds exhibit strong fluorescence at certain proton concentrations due to protonation of the dimethylamino unit, showcasing their potential in pH sensing and molecular electronics (Zammit et al., 2015).

Synthetic Applications and Chemical Sensing

  • Chemosensors for Nitroaromatic Compounds: Dimethylamine-derived Zn(II)phthalocyanines have been synthesized and shown to exhibit high selectivity towards trinitrophenol (TNP), indicating their utility as sensitive chemosensors for explosives detection (Venkatramaiah et al., 2015).
  • Catalysis in CO2 Hydrogenation to Methanol: A study described the tandem catalysis with dimethylamine and a ruthenium complex for the hydrogenation of CO2 to methanol, illustrating an innovative approach to CO2 utilization and methanol production (Rezayee et al., 2015).

Molecular Interactions and Structural Analysis

  • Hydrogen Bonding and Molecular Structure: Research on tris(2-(dimethylamino)phenyl)methanol salt derivatives highlighted the roles of anions and hydrogen bonds in determining the conformation and properties of these compounds, contributing to a deeper understanding of molecular interactions and stability (Zhang et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements: H315, H319, H335 . These codes correspond to skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing its vapors and contact with skin and eyes .

properties

IUPAC Name

[3-(dimethylamino)-5-fluorophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-11(2)9-4-7(6-12)3-8(10)5-9/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPMBZWBJXULHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Dimethylamino)-5-fluorophenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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